N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine
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Overview
Description
N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine is a complex organic compound with the molecular formula C31H51N5O2 This compound is characterized by its unique structure, which includes an azo group (N=N) and an octyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine typically involves a multi-step process. One common method starts with the preparation of 4-(Octyloxy)aniline, which is then diazotized to form the corresponding diazonium salt. This intermediate is then coupled with a phenol derivative to form the azo compound. The final step involves the reaction of this azo compound with a decylamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azo compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the development of dyes and pigments due to its azo group, which imparts color.
Mechanism of Action
The mechanism of action of N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the azo group switches between trans and cis configurations upon exposure to light. This property is utilized in various applications, including optical storage and molecular switches.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-(Hexyloxy)phenyl)diazenyl)-N-phenyl benzamides: Similar in structure but with a hexyloxy group instead of an octyloxy group.
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: Lacks the decylmethanetriamine moiety but shares the octyloxyphenyl diazenyl structure.
Uniqueness
N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine is unique due to its combination of an azo group with a long alkyl chain and a methanetriamine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications.
Properties
CAS No. |
190008-08-3 |
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Molecular Formula |
C31H51N5O2 |
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N"-[10-[4-[(4-octoxyphenyl)diazenyl]phenoxy]decyl]methanetriamine |
InChI |
InChI=1S/C31H51N5O2/c1-2-3-4-5-11-14-25-37-29-20-16-27(17-21-29)35-36-28-18-22-30(23-19-28)38-26-15-12-9-7-6-8-10-13-24-34-31(32)33/h16-23,31,34H,2-15,24-26,32-33H2,1H3 |
InChI Key |
AMCVPZGTMRVSTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCNC(N)N |
Origin of Product |
United States |
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